![molecular formula C11H6N2O3 B13710578 5-Nitrobenzo[cd]indol-2(1H)-one](/img/structure/B13710578.png)
5-Nitrobenzo[cd]indol-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitrobenzo[cd]indol-2(1H)-one: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a nitro group attached to the benzo[cd]indole core. The presence of the nitro group imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitrobenzo[cd]indol-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate nitro-substituted anilines with suitable carbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and reproducibility. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitrobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzo[cd]indol-2(1H)-one derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Nitrobenzo[cd]indol-2(1H)-one is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science applications.
Biology: In biological research, this compound has been studied for its potential antimicrobial properties. It has shown efficacy against drug-resistant bacterial strains, making it a promising candidate for the development of new antibiotics .
Medicine: The compound has been investigated for its potential as an anticancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a valuable lead compound for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its vibrant color properties make it suitable for use in various applications, including textiles and coatings.
Mécanisme D'action
The mechanism of action of 5-Nitrobenzo[cd]indol-2(1H)-one involves multiple pathways. In antimicrobial applications, the compound induces the overproduction of reactive oxygen species (ROS), leading to cell membrane damage and the down-regulation of ATP and virulence factors in bacteria . In anticancer research, it inhibits specific bromodomains, thereby interfering with the transcriptional regulation of oncogenes .
Comparaison Avec Des Composés Similaires
6-Nitrobenzo[cd]indole-2(1H)-one: Similar structure with a nitro group at a different position.
Benzo[cd]indol-2(1H)-one: Lacks the nitro group, resulting in different chemical and biological properties.
Uniqueness: 5-Nitrobenzo[cd]indol-2(1H)-one is unique due to the presence of the nitro group, which significantly influences its reactivity and biological activity. This makes it distinct from other benzo[cd]indole derivatives and highlights its potential in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H6N2O3 |
|---|---|
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
5-nitro-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C11H6N2O3/c14-11-7-4-5-9(13(15)16)6-2-1-3-8(12-11)10(6)7/h1-5H,(H,12,14) |
Clé InChI |
HEUWZZPNLPASHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC3=C2C(=C1)NC3=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


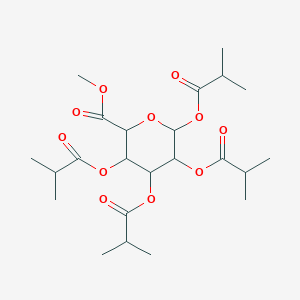
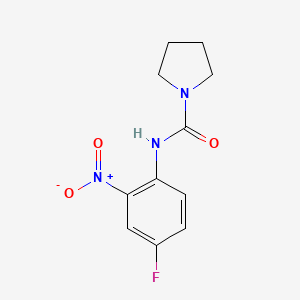
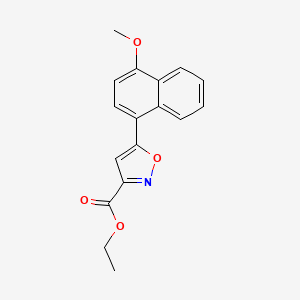
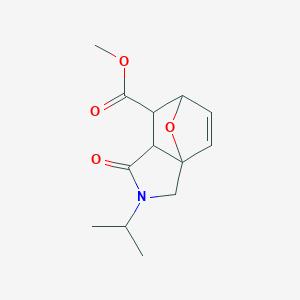
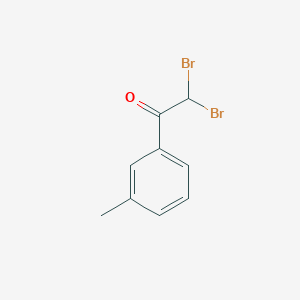
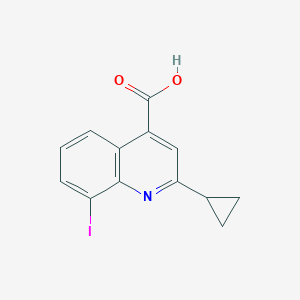
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13710525.png)
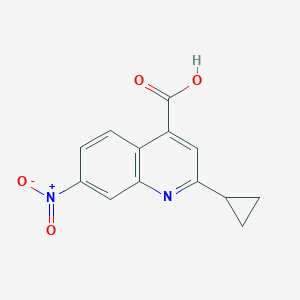

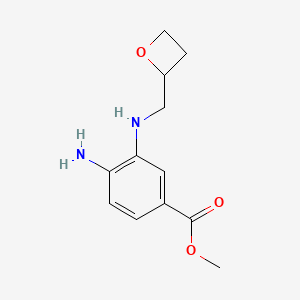
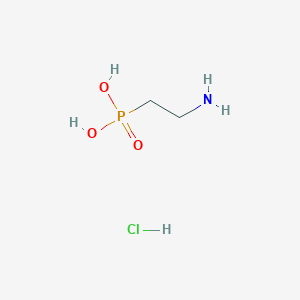

![2-[(4-Chloro-2-fluorophenyl)methoxy]-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride](/img/structure/B13710564.png)
![1-[10-[4-(Di-p-tolylamino)phenyl]-10H-phenothiazin-2-yl]ethanone](/img/structure/B13710565.png)
